3-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide
Description
This compound is a pyridazinone-sulfonamide hybrid featuring a furan-2-yl substituent, a fluoro-methoxybenzenesulfonamide group, and an ethyl linker. Pyridazinones are known for their pharmacological versatility, including antimicrobial, anti-inflammatory, and kinase inhibitory activities . The sulfonamide moiety enhances solubility and bioavailability, while the furan ring may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
3-fluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O5S/c1-25-15-6-4-12(11-13(15)18)27(23,24)19-8-9-21-17(22)7-5-14(20-21)16-3-2-10-26-16/h2-7,10-11,19H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQFHPCXEGNEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide, with CAS number 946263-93-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H16FN3O5S, with a molecular weight of 393.4 g/mol. The compound features a complex structure that includes a furan ring, a pyridazine moiety, and a sulfonamide group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H16FN3O5S |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 946263-93-0 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets in the body. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit certain enzymes, potentially affecting metabolic pathways.
- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent.
- Mechanistic Insights : The compound may interfere with signaling pathways crucial for tumor growth, such as the VEGF/VEGFR pathway, which is vital for angiogenesis in tumors.
Antimicrobial Activity
There are indications that the compound may possess antimicrobial properties. Studies on related sulfonamide derivatives have shown effectiveness against bacterial strains, suggesting similar potential for this compound.
Study 2: Mechanistic Studies
Mechanistic studies have suggested that compounds with furan and pyridazine moieties can modulate various signaling pathways involved in cancer progression. For example, they may inhibit key kinases involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Substituents and Properties of Pyridazinone Derivatives
*Calculated using ChemDraw.
Key Observations:
Sulfonamide vs. Other Linkers : The target compound’s sulfonamide group distinguishes it from analogs like 19l (imidazolidinedione) and 6g (antipyrine), which may alter solubility and target selectivity .
Furan-2-yl Substituent : Shared with 19l , this moiety is associated with enhanced aromatic interactions in antibacterial agents . However, the absence of a trifluoromethyl group (as in 19l ) may reduce metabolic stability .
Pharmacological Potential (Inferred from Analogs)
- Antimicrobial Activity: Pyridazinone-sulfonamides like 5a exhibit broad-spectrum activity, suggesting the target may share this trait .
- Kinase Inhibition: Fluorinated sulfonamides are known to target carbonic anhydrases and kinases, though 19l’s trifluoromethyl group shows higher potency .
- Metabolic Stability : The absence of a trifluoromethyl group (cf. 19l ) may result in faster hepatic clearance for the target compound .
Q & A
Q. What are the critical steps in synthesizing 3-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide?
The synthesis typically involves multi-step reactions starting from core precursors such as (S)-piperidine-2-carboxylic acid derivatives and functionalized aldehydes. Key steps include:
- Coupling reactions to attach the furan-2-yl and pyridazinone moieties.
- Sulfonamide formation via nucleophilic substitution between the ethylenediamine linker and the fluorinated benzene sulfonyl chloride.
- Optimization of reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or THF, catalysts: triethylamine) to maximize yield and purity .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation and fragmentation pattern analysis .
Q. How does the methoxy group in the benzenesulfonamide moiety influence physicochemical properties?
The methoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol) and may improve bioavailability by increasing membrane permeability. Comparative studies with analogs lacking this group show reduced solubility, highlighting its role in pharmacokinetic optimization .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final sulfonamide coupling step?
- Solvent selection : Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents.
- Catalyst screening : Use of 4-dimethylaminopyridine (DMAP) accelerates sulfonamide formation.
- Temperature control : Gradual heating (40°C → 70°C) prevents decomposition of heat-sensitive intermediates.
- Real-time monitoring : In-line FTIR or HPLC tracking of reaction progress to identify bottlenecks .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Metabolic stability assays : Test for rapid hepatic clearance using microsomal incubation (e.g., human liver microsomes).
- Protein binding studies : Evaluate plasma protein interactions via equilibrium dialysis.
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing methoxy with hydroxy groups) to pinpoint pharmacophore requirements .
Q. How can computational modeling predict target binding interactions for this compound?
- Molecular docking : Use software like AutoDock Vina to simulate binding to pyridazinone-sensitive targets (e.g., phosphodiesterase isoforms).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinity differences between enantiomers .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- pH stability profiling : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC analysis.
- Light/heat stress testing : Expose to 40°C/75% RH or UV light to identify degradation pathways.
- Forced degradation studies : Use oxidative (H₂O₂), hydrolytic (HCl/NaOH), and radical (AIBN) conditions to map degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
